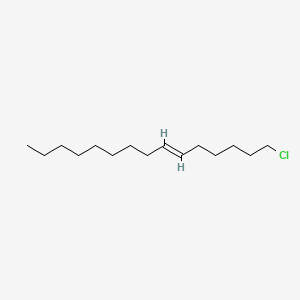

6-Pentadecene, 1-chloro-, (6Z)-

Description

BenchChem offers high-quality 6-Pentadecene, 1-chloro-, (6Z)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Pentadecene, 1-chloro-, (6Z)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

71566-59-1 |

|---|---|

Molecular Formula |

C15H29Cl |

Molecular Weight |

244.84 g/mol |

IUPAC Name |

(E)-1-chloropentadec-6-ene |

InChI |

InChI=1S/C15H29Cl/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16/h9-10H,2-8,11-15H2,1H3/b10-9+ |

InChI Key |

KRFFHGHESUWBPB-MDZDMXLPSA-N |

Isomeric SMILES |

CCCCCCCC/C=C/CCCCCCl |

Canonical SMILES |

CCCCCCCCC=CCCCCCCl |

Origin of Product |

United States |

The Strategic Importance of Long Chain Unsaturated Halogenated Hydrocarbons

Long-chain unsaturated halogenated hydrocarbons are a class of organic molecules that have garnered considerable attention in advanced organic synthesis. These compounds serve as valuable intermediates in the construction of complex molecular architectures, including natural products, pharmaceuticals, and advanced materials. The presence of both a double bond and a halogen atom within a long aliphatic chain provides multiple reactive sites that can be selectively functionalized, allowing for the stepwise and controlled elaboration of the molecular structure.

The utility of these compounds lies in their ability to participate in a wide array of chemical transformations. The alkene moiety can undergo various addition reactions, such as hydrogenation, halogenation, and epoxidation, while the halogen atom can be displaced through nucleophilic substitution or participate in cross-coupling reactions. acs.orgnajah.eduresearchgate.net This dual reactivity makes them powerful tools for synthetic chemists.

Deciphering the Unique Structure and Stereochemistry

(6Z)-1-Chloro-6-pentadecene possesses distinct structural features that set it apart and make it a subject of specific academic curiosity. The molecule consists of a fifteen-carbon chain with a chloro substituent at the C1 position and a cis- or (Z)-configured double bond between the C6 and C7 positions. youtube.commasterorganicchemistry.comyoutube.com

The terminal chloro group is another key feature. Its position at the end of the long alkyl chain makes it readily accessible for various chemical modifications without sterically hindering reactions at the double bond. This allows for orthogonal chemical strategies where the chloro group and the double bond can be reacted independently of each other.

The Rationale for Focused Academic Inquiry

The in-depth academic investigation of (6Z)-1-Chloro-6-pentadecene is driven by its potential as a precursor to a variety of valuable long-chain functionalized molecules. The combination of a terminal chloride and an internal (Z)-alkene in a long aliphatic chain is a structural motif found in some natural products and can be a key building block for the synthesis of others.

Furthermore, the study of this compound can provide valuable insights into the reactivity of long-chain chloroalkenes with defined stereochemistry. Understanding how the chloro substituent and the (Z)-double bond influence each other's reactivity can lead to the development of new and efficient synthetic methodologies. researchgate.netexlibrisgroup.com

Below is a table of predicted spectroscopic data for (6Z)-1-Chloro-6-pentadecene, based on general principles of NMR and mass spectrometry for analogous long-chain halogenated alkenes. chemconnections.orgjove.comyoutube.com

| Spectroscopic Data | Predicted Values for (6Z)-1-Chloro-6-pentadecene |

| ¹H NMR (CDCl₃, ppm) | ~5.3-5.4 (m, 2H, -CH=CH-), ~3.5 (t, 2H, -CH₂Cl), ~2.0-2.1 (m, 4H, allylic protons), ~1.2-1.6 (m, 18H, other CH₂), ~0.9 (t, 3H, -CH₃) |

| ¹³C NMR (CDCl₃, ppm) | ~130 (alkene C), ~45 (C-Cl), ~32-33 (allylic C), ~22-30 (other CH₂), ~14 (CH₃) |

| Mass Spectrometry (EI) | Molecular ion peaks at m/z 244 and 246 (approx. 3:1 ratio due to ³⁵Cl and ³⁷Cl isotopes). Fragmentation would likely involve loss of HCl and cleavage of the C-Cl bond. |

| Infrared (IR, cm⁻¹) | ~3005 (C-H stretch, alkene), ~2925, 2855 (C-H stretch, alkane), ~1655 (C=C stretch, weak for cis), ~720 (C-Cl stretch) |

Charting the Research Frontiers

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. openochem.orgyoutube.com For (6Z)-1-chloro-6-pentadecene, the primary synthetic challenge is the stereoselective formation of the (Z)-alkene.

The most logical disconnection is at the C6-C7 double bond, which points to several olefination strategies. This primary disconnection suggests two key fragments: a C6 carbonyl compound (hexanal) and a C9 phosphorus-stabilized carbanion, or vice-versa. A secondary disconnection involves the terminal chloroalkyl chain, which can be derived from a corresponding alcohol or other functionalized precursor.

Key Retrosynthetic Disconnections:

Olefination-based disconnection: This strategy breaks the target molecule at the double bond into two synthons: an electrophilic carbonyl component and a nucleophilic organophosphorus reagent. This is the most direct approach to establishing the (Z)-alkene.

Cross-coupling-based disconnection: This approach also severs the double bond, suggesting a vinyl halide and an organoboron or organometallic reagent.

Alkyne reduction disconnection: A C-C triple bond at the 6-position could be a precursor, which is then stereoselectively reduced to the (Z)-alkene.

Stereoselective Construction of the (6Z)-Pentadecene Moiety

The synthesis of Z-alkenes can be more challenging than their thermodynamically more stable E-counterparts. butler.edunih.gov Several powerful methods have been developed to address this challenge.

Wittig Olefination and Modified Variants for Z-Selectivity

The Wittig reaction is a cornerstone of alkene synthesis, involving the reaction of a phosphorus ylide with an aldehyde or ketone. For the synthesis of (6Z)-1-chloro-6-pentadecene, the reaction would involve an ylide derived from a 9-chlorononyltriphenylphosphonium salt and hexanal (B45976).

Typically, reactions using non-stabilized ylides under salt-free conditions afford the Z-alkene with high selectivity. harvard.eduresearchgate.net The stereoselectivity arises from a kinetically controlled pathway involving a constrained, four-centered transition state that minimizes steric interactions, leading to the cis-substituted oxaphosphetane intermediate, which then decomposes to the Z-alkene. harvard.edu

Table 1: Wittig Reaction Approach

| Reactant 1 | Reactant 2 | Key Conditions | Selectivity |

|---|---|---|---|

| Hexanal | (9-Chlorononyl)triphenylphosphonium ylide | Non-stabilized ylide, salt-free conditions (e.g., using KHMDS as base) | High Z-selectivity researchgate.net |

Horner-Wadsworth-Emmons Reactions and Stereocontrol

The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction, typically favors the formation of E-alkenes due to thermodynamic control. mdpi.comnih.gov However, specific modifications can reverse this selectivity to strongly favor the Z-isomer.

The Still-Gennari olefination is a powerful variant that employs phosphonates with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl)phosphonates, in the presence of strong, non-coordinating bases like potassium bis(trimethylsilyl)amide (KHMDS) with 18-crown-6 (B118740) at low temperatures (e.g., -78 °C). nih.govic.ac.ukacs.org This kinetic control favors the formation of the Z-alkene. mdpi.comnih.gov Recent advancements have shown that high Z-selectivity can also be achieved at higher temperatures with certain modified reagents, making the procedure more practical. mdpi.comnih.gov

Table 2: Comparison of HWE Olefination Variants

| Method | Reagent Type | Typical Conditions | Selectivity |

|---|---|---|---|

| Standard HWE | Dialkyl phosphonate (B1237965) (e.g., diethyl) | NaH, THF | E-selective jst.go.jp |

| Still-Gennari | Bis(2,2,2-trifluoroethyl)phosphonate | KHMDS, 18-crown-6, THF, -78 °C | Z-selective numberanalytics.comresearchgate.net |

For the target molecule, reacting hexanal with a Still-Gennari type phosphonate derived from 9-chlorononanol would be a highly effective strategy. Olefination of aliphatic aldehydes using these methods reliably produces Z-alkenes with high stereoselectivity, often in ratios exceeding 88:12 (Z:E). mdpi.com

Catalytic Cross-Coupling Approaches (e.g., Heck, Suzuki) to Z-Alkenes

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C bond formation. While the Heck and Suzuki reactions traditionally yield E-alkenes, specific conditions and substrates can be employed to favor Z-isomer formation. organic-chemistry.orgwikipedia.org

The Suzuki-Miyaura coupling can produce Z-alkenes, although this is less common. butler.edu Strategies often involve the use of sterically hindered boronic esters or specific ligand systems that influence the stereochemical outcome of the reductive elimination step. beilstein-journals.orgyoutube.com One approach involves coupling a (Z)-vinyl halide with an appropriate organoborane.

The Mizoroki-Heck reaction can also be tuned for Z-selectivity. While typically E-selective, the choice of solvent, ligands, and additives can influence the stereochemical course of the reaction. acs.orgrsc.org For instance, certain palladium(II)-catalyzed decarboxylative Heck-type reactions have shown solvent-dependent selectivity, where THF can favor the Z-isomer. acs.org

Ring-Closing Metathesis (RCM) as a Pathway to Cyclic Precursors and Subsequent Transformations

Ring-closing metathesis (RCM) has become a robust method for synthesizing macrocycles. drughunter.comwikipedia.org This strategy can be ingeniously applied to the synthesis of acyclic Z-alkenes. The approach involves synthesizing a large ring containing the desired alkene bond as part of the cyclic structure. The conformational constraints of the macrocycle can favor the formation of the Z-isomer during the RCM step. nih.gov

For (6Z)-1-chloro-6-pentadecene, a diene precursor could be designed to form a large macrocycle (e.g., >12 atoms) via RCM. wikipedia.org Subsequent cleavage of the ring at a different, strategically placed functional group would release the desired acyclic chloroalkene. While indirect, this method offers an alternative pathway where the Z-geometry is established within a cyclic framework.

Asymmetric Synthesis Routes to Precursors with Defined Stereochemistry

While the target molecule, (6Z)-1-chloro-6-pentadecene, is achiral, asymmetric synthesis methodologies are crucial for creating chiral building blocks that could be precursors for more complex, biologically active analogs. nih.govnih.gov Enzymes, for example, are highly effective catalysts for creating chiral intermediates with exquisite stereoselectivity. nih.gov

For instance, an asymmetric reduction of a prochiral ketone could establish a chiral alcohol. This alcohol could then be used as a precursor, where its stereocenter directs subsequent reactions before being removed later in the synthesis. Chiral reagents or catalysts can transform achiral substrates into optically active products, a foundational concept in modern drug discovery and synthesis. youtube.com Such methods, including chiral phosphoric acid catalysis or the use of ene-reductases, are invaluable for building libraries of complex molecules with specific stereochemical configurations. acs.orgresearchgate.net

Regioselective Introduction of the Terminal Chloro Group

A key challenge in the synthesis of (6Z)-1-chloro-6-pentadecene is the introduction of a chlorine atom at the C-1 position without affecting the double bond at C-6. This requires highly regioselective methods, starting from a suitable precursor like (6Z)-pentadecen-1-ol. nih.govnist.gov

The Appel reaction is a well-established method for converting primary and secondary alcohols into the corresponding alkyl halides under mild and neutral conditions, making it suitable for substrates with sensitive functional groups like alkenes. chem-station.comorganic-chemistry.orgnrochemistry.com The reaction utilizes a combination of triphenylphosphine (B44618) (PPh₃) and a carbon tetrahalide, typically carbon tetrachloride (CCl₄), to achieve the transformation. wikipedia.org

The mechanism involves the activation of triphenylphosphine by CCl₄ to form a phosphonium (B103445) salt. The alcohol then acts as a nucleophile, attacking the phosphorus atom. This is followed by an intramolecular Sₙ2 displacement where a chloride ion displaces the activated oxygen, leading to the desired alkyl chloride and triphenylphosphine oxide as a byproduct. organic-chemistry.orgnrochemistry.comwikipedia.org A significant advantage of the Appel reaction for this synthesis is that it proceeds with inversion of configuration at a stereocenter and generally does not affect the geometry of existing double bonds in the molecule. chem-station.comcommonorganicchemistry.com

For the synthesis of (6Z)-1-chloro-6-pentadecene, the precursor (6Z)-pentadecen-1-ol would be treated with PPh₃ and CCl₄. The reaction is typically performed in an inert solvent. While effective, a notable drawback is the use of the ozone-depleting CCl₄ and the formation of stoichiometric amounts of triphenylphosphine oxide, which can complicate product purification. chem-station.comwikipedia.orgsciforum.net

Several related methods can also achieve this transformation. The use of thionyl chloride (SOCl₂) is a classic alternative, often employed with a base like pyridine (B92270) to neutralize the HCl byproduct. google.comgoogle.com However, this method can sometimes lead to rearrangements or side reactions with alkenes. Other reagent systems like 2,4,6-trichloro thieme-connect.deasianpubs.orgresearchgate.nettriazine in DMF have also been shown to convert alcohols to chlorides efficiently. organic-chemistry.org

Table 1: Comparison of Reagents for Chlorination of Primary Alcohols

| Reagent System | Conditions | Advantages | Disadvantages |

| PPh₃ / CCl₄ (Appel) | Neutral, mild conditions. organic-chemistry.org | High yield, compatible with acid/base sensitive groups. chem-station.com | Use of toxic CCl₄, stoichiometric PPh₃O byproduct. wikipedia.org |

| SOCl₂ / Pyridine | Often requires base. | Readily available and inexpensive reagents. | Can cause rearrangements, acidic byproduct (HCl). google.com |

| (COCl)₂ / DMSO (Swern) | Low temperature. | Primarily for oxidation, but can form chlorides. | Can lead to side products if not controlled. |

| NCS / PPh₃ | Mild conditions. | Avoids CCl₄. | Stoichiometric PPh₃O byproduct. rsc.org |

| AlCl₃ | Lewis acid catalysis. scirp.org | Inexpensive catalyst, simple activation. scirp.org | May not be suitable for all unsaturated systems. |

An alternative synthetic route involves the anti-Markovnikov addition of hydrogen chloride (HCl) across a terminal double bond. This strategy would require a different precursor, namely 1,14-pentadecadiene, which is not standard. The classical addition of HCl to an alkene follows Markovnikov's rule, where the chloride adds to the more substituted carbon. nih.gov Achieving the opposite regioselectivity, required to form a terminal chloride, is a significant synthetic challenge. researchgate.netnih.gov

Historically, achieving anti-Markovnikov hydrochlorination has been difficult, especially compared to the well-known radical-mediated anti-Markovnikov addition of HBr (the "peroxide effect"). nih.govlibretexts.org Direct radical addition of HCl is challenging due to the high bond dissociation energy of HCl. researchgate.net

However, recent advancements in photoredox and transition-metal catalysis have provided viable pathways for anti-Markovnikov hydrochlorination of unactivated terminal olefins. researchgate.netnih.gov These methods often involve the generation of a radical intermediate that is then trapped by a chlorine source. For example, photocatalytic methods using an acridine-derived catalyst can facilitate the addition of aqueous HCl to terminal alkenes with high regioselectivity for the anti-Markovnikov product. researchgate.net Another approach utilizes palladium catalysis with an engineered ligand to achieve remote hydrochlorination of alkenes, yielding linear alkyl halides. researchgate.net While powerful, these state-of-the-art methods require specialized catalysts and conditions that may add complexity and cost to the synthesis. nih.gov

Optimization of Reaction Conditions for Yield and Stereoisomeric Purity of (6Z)-1-Chloro-6-pentadecene

Ensuring both high yield and, crucially, the stereoisomeric purity of the final product is paramount. The (Z)-configuration of the double bond is a key structural feature, and its integrity must be maintained throughout the synthetic sequence.

The primary source of the (Z)-alkene geometry is typically established during the synthesis of the carbon skeleton, well before the final chlorination step. Two common and highly effective methods for creating Z-alkenes are the Wittig reaction and the partial hydrogenation of an alkyne.

Wittig Reaction : The Wittig reaction is a versatile method for alkene synthesis. numberanalytics.comnumberanalytics.com To favor the formation of a Z-alkene, an unstabilized or semi-stabilized phosphonium ylide is typically used under salt-free conditions in an aprotic solvent at low temperatures. numberanalytics.comchemtube3d.com The choice of base and solvent is critical for maximizing the Z:E ratio. numberanalytics.com While highly effective, achieving very high Z-selectivity can be challenging, and sometimes significant amounts of the E-isomer are co-produced. almerja.comnih.govnih.gov

Alkyne Hydrogenation : A more reliable method for obtaining high-purity Z-alkenes is the stereoselective partial hydrogenation of an alkyne using a "poisoned" catalyst. masterorganicchemistry.com The Lindlar catalyst, which consists of palladium on calcium carbonate treated with lead acetate (B1210297) and quinoline, is the classic reagent for this transformation. thieme-connect.demasterorganicchemistry.comunizin.org The hydrogenation occurs with syn-addition of two hydrogen atoms to the alkyne, resulting in the exclusive formation of the cis (or Z) alkene. thieme-connect.dealmerja.com This method is often superior to the Wittig reaction for generating isomerically pure Z-alkenes. almerja.com

Once the precursor, (6Z)-pentadecen-1-ol, is synthesized with high isomeric purity, the optimization of the chlorination step focuses on yield and preventing side reactions. For the Appel reaction, key parameters to optimize include:

Temperature : Chlorinations with CCl₄ often require heating (reflux), whereas brominations can proceed at lower temperatures. chem-station.com Careful temperature control is needed to prevent any potential isomerization of the double bond, although this is generally not an issue under Appel conditions.

Solvent : The choice of solvent can impact reaction rates. Common solvents include acetonitrile (B52724) and dichloromethane (B109758). sciforum.net

Stoichiometry : Using a slight excess of triphenylphosphine and CCl₄ can drive the reaction to completion, but can also make purification more difficult.

Table 2: Optimization Parameters for Key Synthetic Steps

| Step | Method | Key Parameters for Optimization | Desired Outcome |

| Z-Alkene Formation | Wittig Reaction | Ylide type (unstabilized), salt-free conditions, low temperature, aprotic solvent. numberanalytics.comchemtube3d.com | High Z:E ratio. |

| Z-Alkene Formation | Alkyne Hydrogenation | Catalyst (Lindlar), solvent, H₂ pressure, temperature. thieme-connect.de | High yield of pure Z-alkene (>99%). almerja.com |

| Chlorination | Appel Reaction | Temperature, solvent, reagent stoichiometry. chem-station.comsciforum.net | High yield, no isomerization, easy purification. |

Alternative Green Chemistry Approaches in (6Z)-1-Chloro-6-pentadecene Synthesis

The principles of green chemistry encourage the development of more environmentally benign synthetic methods. For the synthesis of (6Z)-1-chloro-6-pentadecene, this involves finding alternatives to hazardous reagents and solvents and improving atom economy.

For the chlorination step, significant efforts have been made to develop greener alternatives to the classical Appel reaction. asianpubs.orgasianpubs.org These include:

Catalytic Appel Reactions : Developing systems where the phosphine (B1218219) reagent is used in catalytic amounts and regenerated in situ. For instance, using benzotrichloride (B165768) as the chlorine source with a catalytic amount of a phosphine and a stoichiometric silane (B1218182) as the reductant. organic-chemistry.org

Alternative Chlorinating Agents : Replacing CCl₄ with less toxic and more environmentally friendly reagents. acs.org Systems using 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCH) or N-chlorosuccinimide (NCS) in combination with PPh₃ have been developed. rsc.orgrsc.org These reactions are often faster and more efficient than the traditional Appel reaction. rsc.orgresearchgate.net

Greener Solvents : Replacing chlorinated solvents like dichloromethane with more sustainable alternatives such as dimethyl carbonate. acs.org

Alternative Catalysts : Fe-Ba mixed oxides have been used as catalysts for the chlorination of alcohols using hydrochloric acid and hydrogen peroxide, offering a more environmentally friendly system. nih.gov Another novel approach uses a "green Lucas reagent" derived from zinc-hyperaccumulating plants. researchgate.net Ionic liquids have also been explored as alternative media and reagents for converting alcohols to halides, often allowing for solvent-free conditions. asianpubs.orgresearchgate.net

By integrating these greener approaches, the synthesis of (6Z)-1-chloro-6-pentadecene can be made more sustainable, reducing waste and avoiding the use of highly toxic and environmentally damaging substances.

Reactions Involving the Terminal C-Cl Bond

The C-Cl bond in (6Z)-1-chloro-6-pentadecene is polarized, with the carbon atom bearing a partial positive charge, making it susceptible to attack by nucleophiles. This reactivity allows for substitution and elimination reactions.

Nucleophilic Substitution Reactions (SN1, SN2, SN2') with Diverse Nucleophiles

Nucleophilic substitution reactions involve the replacement of the chlorine atom by a nucleophile. The primary nature of the alkyl halide suggests that the SN2 mechanism is generally favored.

In an SN2 reaction , a nucleophile directly attacks the electrophilic carbon atom, leading to an inversion of stereochemistry. However, as the substitution occurs at a terminal, achiral carbon, this particular reaction does not result in a change of stereoisomers. The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile. Strong, unhindered nucleophiles and polar aprotic solvents favor this mechanism.

The SN1 mechanism is less likely for a primary alkyl chloride due to the instability of the corresponding primary carbocation. This pathway involves the initial, slow ionization of the C-Cl bond to form a carbocation, which is then rapidly attacked by a nucleophile.

An SN2' reaction is a possibility where the nucleophile attacks the double bond, leading to a rearrangement and displacement of the leaving group. However, this is less common for simple haloalkenes compared to allylic systems with more activated double bonds.

Table 1: Representative Nucleophilic Substitution Reactions of (6Z)-1-Chloro-6-pentadecene

| Nucleophile (Nu⁻) | Reagent Example | Product | Reaction Conditions | Probable Mechanism |

| Hydroxide (B78521) (OH⁻) | Sodium Hydroxide (NaOH) in aqueous solution | (6Z)-Pentadecen-1-ol | Heat | SN2 |

| Cyanide (CN⁻) | Sodium Cyanide (NaCN) in DMSO | (7Z)-Hexadecanenitrile | Heat | SN2 |

| Iodide (I⁻) | Sodium Iodide (NaI) in acetone | (6Z)-1-Iodo-6-pentadecene | Finkelstein Reaction | SN2 |

| Azide (B81097) (N₃⁻) | Sodium Azide (NaN₃) in DMF | (6Z)-1-Azido-6-pentadecene | Heat | SN2 |

Elimination Reactions (E1, E2, E1cb) Leading to Alkadienes

Elimination reactions of (6Z)-1-chloro-6-pentadecene result in the formation of a diene through the removal of a hydrogen atom and the chlorine atom.

The E2 mechanism is a concerted process where a strong, sterically hindered base removes a proton from the carbon adjacent to the C-Cl bond (the β-carbon), simultaneously with the departure of the chloride ion. This reaction is favored by high temperatures and the use of a strong base in a non-polar solvent. The removal of a proton from C2 would lead to the formation of 1,6-pentadecadiene.

The E1 mechanism proceeds through a carbocation intermediate, similar to the SN1 pathway. After the formation of the primary carbocation (which is disfavored), a weak base removes an adjacent proton to form the double bond. This pathway is generally not significant for primary alkyl halides.

The E1cb (Elimination, Unimolecular, Conjugate Base) mechanism involves the formation of a carbanion in the first step, followed by the expulsion of the leaving group. This is typically observed when the β-protons are particularly acidic, which is not the case for (6Z)-1-chloro-6-pentadecene.

Table 2: Elimination Reactions of (6Z)-1-Chloro-6-pentadecene

| Base | Solvent | Product | Reaction Conditions | Probable Mechanism |

| Potassium tert-butoxide | tert-Butanol | 1,6-Pentadecadiene | Heat | E2 |

| Sodium ethoxide | Ethanol (B145695) | 1,6-Pentadecadiene & (6Z)-1-Ethoxy-6-pentadecene | Heat | E2 / SN2 Competition |

Organometallic Transformations (e.g., Grignard, Organolithium Reagents, Cross-Coupling Partners)

The terminal C-Cl bond can be utilized to form organometallic reagents, which are powerful nucleophiles in their own right.

Grignard Reagent Formation: Reaction with magnesium metal in an ether solvent (such as diethyl ether or tetrahydrofuran) would yield the corresponding Grignard reagent, (6Z)-6-pentadecenylmagnesium chloride. This reagent can then be used in a variety of subsequent reactions, such as additions to carbonyl compounds.

Organolithium Reagent Formation: Treatment with an alkyllithium reagent, such as n-butyllithium, can lead to the formation of (6Z)-6-pentadecenyllithium through lithium-halogen exchange.

(6Z)-1-Chloro-6-pentadecene can also act as a substrate in transition metal-catalyzed cross-coupling reactions. For instance, in a Suzuki coupling, it could be reacted with an organoboron compound in the presence of a palladium catalyst to form a new carbon-carbon bond. Similarly, in a Heck reaction, it could be coupled with an alkene.

Reactions at the (6Z)-Olefinic Double Bond

The electron-rich π-bond of the (6Z)-olefinic double bond is susceptible to attack by electrophiles.

Electrophilic Additions and Their Stereochemical Outcomes

Electrophilic addition reactions involve the breaking of the π-bond and the formation of two new sigma bonds. The stereochemistry of the addition is a key consideration.

The addition of halogens, such as bromine (Br₂) or iodine (I₂), across the double bond proceeds through a cyclic halonium ion intermediate. This intermediate is then attacked by the halide ion from the opposite face, resulting in anti-addition.

For (6Z)-1-chloro-6-pentadecene, the addition of bromine would lead to the formation of (6R,7S)-6,7-dibromo-1-chloropentadecane and its enantiomer, (6S,7R)-6,7-dibromo-1-chloropentadecane, as a racemic mixture. The cis configuration of the starting alkene dictates the formation of this specific pair of enantiomers.

Table 3: Halogenation of (6Z)-1-Chloro-6-pentadecene

| Halogen (X₂) | Solvent | Intermediate | Product Stereochemistry | Product Name |

| Bromine (Br₂) | Carbon tetrachloride (CCl₄) | Cyclic bromonium ion | anti-addition (racemic mixture) | (6R,7S)-6,7-Dibromo-1-chloropentadecane & (6S,7R)-6,7-Dibromo-1-chloropentadecane |

| Iodine (I₂) | Dichloromethane (CH₂Cl₂) | Cyclic iodonium (B1229267) ion | anti-addition (racemic mixture) | (6R,7S)-1-Chloro-6,7-diiodopentadecane & (6S,7R)-1-Chloro-6,7-diiodopentadecane |

Hydrohalogenation and Hydration Studies

The addition of hydrogen halides (hydrohalogenation) or water (hydration) to the alkene functionality in (6Z)-1-chloro-6-pentadecene is expected to follow Markovnikov's rule. This principle states that in the addition of a protic acid to an alkene, the acidic hydrogen attaches to the carbon with more hydrogen substituents, and the halide or hydroxyl group attaches to the carbon with more alkyl substituents.

In the case of (6Z)-1-chloro-6-pentadecene, the double bond is between carbons 6 and 7. Since both are secondary carbons, the addition of a reagent like hydrogen chloride (HCl) would result in a mixture of two constitutional isomers: 1,6-dichloro-pentadecane and 1,7-dichloro-pentadecane. The reaction proceeds through a carbocation intermediate, and the similar stability of the potential secondary carbocations at C6 and C7 leads to the formation of both products, likely in nearly equal amounts, with slight preferences potentially arising from long-range electronic effects of the terminal chloro group.

Acid-catalyzed hydration, using reagents like aqueous sulfuric acid, would similarly yield a mixture of 1-chloro-pentadecan-6-ol and 1-chloro-pentadecan-7-ol. The mechanism involves the protonation of the alkene to form a carbocation, which is then attacked by water.

| Reaction | Reagents | Expected Major Products | Mechanism |

| Hydrohalogenation | HCl, HBr, HI | Mixture of 1,6-dihalopentadecane and 1,7-dihalopentadecane | Electrophilic Addition (Markovnikov) |

| Hydration | H₂O, H₂SO₄ (cat.) | Mixture of 1-chloro-pentadecan-6-ol and 1-chloro-pentadecan-7-ol | Electrophilic Addition (Markovnikov) |

Epoxidation and Dihydroxylation

Epoxidation of the alkene in (6Z)-1-chloro-6-pentadecene can be achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). This reaction is a syn-addition, meaning both new C-O bonds form on the same face of the double bond. Given the (Z)-configuration of the starting alkene, the reaction will produce a cis-epoxide, specifically (Z)-6,7-epoxy-1-chloropentadecane. The reaction is stereospecific, preserving the stereochemistry of the alkene in the epoxide ring.

Dihydroxylation adds two hydroxyl groups across the double bond. This can be achieved with different reagents to yield either syn or anti diols.

Syn-dihydroxylation , yielding (6R,7S)-1-chloro-pentadecane-6,7-diol (as a racemic mixture), can be accomplished using reagents like osmium tetroxide (OsO₄) followed by a reducing agent like sodium bisulfite (NaHSO₃), or cold, dilute potassium permanganate (B83412) (KMnO₄).

Anti-dihydroxylation can be achieved by first forming an epoxide and then performing an acid-catalyzed ring-opening with water. This two-step process results in the formation of (6R,7R)- and (6S,7S)-1-chloro-pentadecane-6,7-diol (as a racemic mixture).

The Sharpless Asymmetric Dihydroxylation offers a method for producing enantiomerically enriched diols. By using a catalytic amount of OsO₄ in the presence of a chiral ligand (e.g., derivatives of dihydroquinidine (B8771983) or dihydroquinine), it is possible to selectively synthesize one enantiomer of the diol over the other. The choice of ligand (e.g., AD-mix-α or AD-mix-β) determines which face of the alkene is hydroxylated, allowing for high enantioselectivity.

| Reaction | Reagents/Catalyst | Product Stereochemistry | Expected Product(s) |

| Epoxidation | m-CPBA | Syn-addition | (Z)-6,7-Epoxy-1-chloropentadecane |

| Syn-Dihydroxylation | 1. OsO₄ 2. NaHSO₃ | Syn-addition | Racemic (6R,7S)-1-chloro-pentadecane-6,7-diol |

| Anti-Dihydroxylation | 1. m-CPBA 2. H₃O⁺ | Anti-addition | Racemic (6R,7R)/(6S,7S)-1-chloro-pentadecane-6,7-diol |

| Asymmetric Dihydroxylation | OsO₄, AD-mix-β | Enantioselective Syn-addition | Predominantly (6R,7S)-1-chloro-pentadecane-6,7-diol |

Hydroboration-Oxidation and Related Syn-Additions

Hydroboration-oxidation is a two-step reaction that achieves an anti-Markovnikov addition of water across an alkene. The first step involves the syn-addition of a borane (B79455) reagent, such as borane-tetrahydrofuran (B86392) complex (BH₃·THF), across the double bond. Due to steric factors, the boron atom adds to the less sterically hindered carbon of the double bond. For an internal alkene like (6Z)-1-chloro-6-pentadecene, the steric environment around C6 and C7 is similar, which would lead to a mixture of organoborane intermediates.

| Step | Reagents | Intermediate/Product | Key Features |

| 1. Hydroboration | BH₃·THF | Mixture of organoboranes | Syn-addition; Anti-Markovnikov regioselectivity |

| 2. Oxidation | H₂O₂, NaOH | Mixture of 1-chloro-pentadecan-6-ol and 1-chloro-pentadecan-7-ol | Retention of stereochemistry; Formation of alcohols |

Cycloaddition Reactions

The alkene in (6Z)-1-chloro-6-pentadecene can participate in cycloaddition reactions, where two or more molecules combine to form a cyclic adduct.

Diels-Alder Reaction : This [4+2] cycloaddition involves the reaction of a conjugated diene with a dienophile (an alkene). The alkene in (6Z)-1-chloro-6-pentadecene can act as a dienophile. For example, reacting it with a diene like 1,3-butadiene (B125203) would require high temperatures and would produce a substituted cyclohexene (B86901) derivative. The reaction with an unactivated alkene is typically slow.

1,3-Dipolar Cycloadditions : This reaction involves a 1,3-dipole reacting with a dipolarophile (the alkene). A common example is ozonolysis, where ozone (O₃) acts as the 1,3-dipole. The initial reaction forms an unstable molozonide, which rearranges to a more stable ozonide. Reductive workup (e.g., with zinc and water) or oxidative workup of the ozonide cleaves the double bond, yielding aldehydes. In this case, ozonolysis of (6Z)-1-chloro-6-pentadecene would produce 5-chloropentanal (B1584631) and nonanal.

Radical Addition Chemistry to the Unsaturated System

The addition of certain reagents, like hydrogen bromide (HBr) in the presence of peroxides (ROOR), can proceed via a radical mechanism. This leads to an anti-Markovnikov addition product. The reaction is initiated by the formation of a bromine radical, which adds to the alkene at the position that forms the more stable carbon radical. For the internal alkene in (6Z)-1-chloro-6-pentadecene, the secondary radical intermediates at C6 and C7 have comparable stability, which would result in a mixture of 1,6-dibromo-pentadecane and 1,7-dibromo-pentadecane.

Interactions and Synergistic Reactivity Between the Chloro and Alkene Functionalities

While the chloro and alkene groups in (6Z)-1-chloro-6-pentadecene are separated by a flexible chain of four methylene (B1212753) units, potential for intramolecular interaction exists. The chloro group is electron-withdrawing, but its inductive effect is unlikely to significantly influence the reactivity of the double bond at such a distance.

The most significant potential for synergistic reactivity lies in the possibility of intramolecular cyclization. If the terminal chloro group is converted into a more reactive leaving group or if a reaction at the alkene generates a reactive intermediate, cyclization could occur. For example, if the alkene is converted into an epoxide, a subsequent nucleophilic attack from an external nucleophile could be followed by an intramolecular S_N2 reaction, where an alcohol functionality attacks the carbon bearing the chlorine, potentially forming a cyclic ether. However, the formation of a nine-membered ring in this manner would be entropically disfavored, making intermolecular reactions more probable under standard conditions.

Geometrical Isomerization Pathways of the (6Z)-Double Bond

The central feature of (6Z)-1-chloro-6-pentadecene is the cis (or Z) configuration of its double bond. The conversion of this Z-isomer to the more thermodynamically stable E-isomer (trans) can occur through several pathways.

Thermal Isomerization: The Z- to E-isomerization of alkenes can be induced by heat. nih.gov This process typically requires significant energy to overcome the rotational barrier of the double bond. The mechanism involves the temporary breaking of the pi-bond to allow for rotation around the sigma bond, followed by the reformation of the pi-bond in the more stable trans configuration. For long-chain alkenes, the energy difference between the Z and E isomers is generally small, but the E-isomer is favored due to reduced steric strain. researchgate.net

Photochemical Isomerization: Isomerization can also be achieved using light, often in the presence of a photosensitizer. acs.orgnih.gov This method allows for the population of an excited state where rotation around the carbon-carbon double bond is more facile. acs.orgnih.gov Photochemical isomerization can sometimes be used to achieve a higher proportion of the less stable Z-isomer from the E-isomer, a process known as contra-thermodynamic isomerization. organic-chemistry.orgrsc.org

Acid-Catalyzed Isomerization: Strong acids can catalyze the isomerization of alkenes by protonating the double bond to form a carbocation intermediate. researchgate.netnih.gov Rotation can then occur around the single bond in the carbocation, and subsequent deprotonation can lead to the formation of either the Z- or E-isomer. The equilibrium will favor the more stable E-isomer.

Base-Catalyzed Isomerization: Base-catalyzed isomerization typically involves the abstraction of an allylic proton to form a carbanion intermediate. mdma.ch Reprotonation can then lead to the isomerized alkene. This process generally requires a strong base and is reversible. mdma.ch

Radical-Catalyzed Isomerization: Radical initiators can add to the double bond, forming a radical intermediate that can undergo rotation around the carbon-carbon single bond. nih.govscispace.com Subsequent elimination of the radical initiator regenerates the double bond, leading to a mixture of Z- and E-isomers.

Transition metal complexes are highly effective catalysts for alkene isomerization. scispace.comlibretexts.orgrsc.orgsemanticscholar.org These catalysts can operate through various mechanisms, often involving the formation of metal-hydride or π-allyl intermediates. libretexts.orgacs.org The use of specific ligands on the metal center can influence the selectivity of the isomerization, sometimes allowing for the preferential formation of either the E- or Z-isomer. acs.orgresearchgate.net For example, certain ruthenium and cobalt catalysts have shown high efficiency in these transformations. nih.govsemanticscholar.org

Conformational Preferences and Rotational Barriers

Table 1: General Rotational Barriers in Alkanes

| Interaction | Energy Cost (kcal/mol) |

|---|---|

| H-H eclipsed | ~1.0 |

| CH₃-H eclipsed | ~1.4 |

| CH₃-CH₃ eclipsed | ~2.5-3.0 |

| CH₃-CH₃ gauche | ~0.9 |

Note: These are general values and can vary depending on the specific molecular environment. pearson.commsu.eduacs.orgresearchgate.net

The chloromethyl group at the 1-position introduces both steric and electronic effects that can influence the molecule's conformation. acs.orgnih.govchempanda.com The chlorine atom is significantly larger than a hydrogen atom, leading to increased steric hindrance for rotations around the C1-C2 bond. msu.edu Furthermore, the electronegativity of the chlorine atom creates a dipole moment, which can influence intramolecular and intermolecular interactions. acs.org The conformation around the C1-C2 bond will likely favor an anti-arrangement of the chlorine atom relative to the rest of the carbon chain to minimize steric repulsion.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| (6Z)-1-Chloro-6-pentadecene |

Interplay between Double Bond Geometry and Alkyl Chain Conformation

The defining feature of (6Z)-1-Chloro-6-pentadecene is the presence of a double bond between carbons 6 and 7 with a Z (zusammen) or cis configuration. This geometric constraint prevents free rotation around the C6-C7 axis, which is possible for the single bonds in the rest of the alkyl chain. masterorganicchemistry.com The cis configuration forces the two higher-priority groups on each carbon of the double bond to be on the same side. docbrown.infopages.dev In the case of (6Z)-1-Chloro-6-pentadecene, this places the C5 and C8 carbons on the same side of the double bond plane, introducing a distinct "kink" or bend in the hydrocarbon chain. This is in stark contrast to the corresponding E (entgegen) or trans isomer, which would have a more linear or zig-zag conformation. curlyarrows.com

The presence of the terminal chloro-substituent at the C1 position adds another layer of complexity to the conformational analysis. The chlorine atom is more electronegative and larger than a hydrogen atom, which can lead to specific intramolecular interactions. While the chlorine atom is distant from the double bond, its influence can be transmitted through the flexible alkyl chain. The conformational preferences of the C1-C5 chloroalkyl segment will be governed by a balance of steric and electronic effects, similar to those observed in other chloroalkanes. openstax.org The gauche and anti conformations around the C-C single bonds in this segment will have different energies, and the presence of the bulky chlorine atom will influence these energy differences.

The stability of the cis isomer is generally lower than that of the trans isomer due to steric strain between the alkyl groups on the same side of the double bond. curlyarrows.comopenstax.org This steric hindrance can be quantified by comparing the heats of hydrogenation of cis and trans isomers. For example, cis-2-butene (B86535) is about 2.8 kJ/mol less stable than trans-2-butene. openstax.org It is reasonable to expect a similar, albeit slightly different, energy difference for (6Z)-1-Chloro-6-pentadecene and its trans isomer.

Table 1: Representative Conformational Energy Data

| Parameter | Value | Source Analogy |

| Energy Difference (Z vs. E isomer) | ~2-4 kJ/mol | Based on data for smaller alkenes like 2-butene. openstax.org |

| Rotational Barrier (C-C single bond adjacent to C=C) | ~8-12 kJ/mol | Inferred from studies on similar alkenes. masterorganicchemistry.com |

| Gauche-Anti Energy Difference (in chloroalkanes) | ~2-5 kJ/mol | Based on conformational analysis of simple chloroalkanes. pharmacy180.com |

This table provides estimated values based on data for analogous compounds and general principles of conformational analysis. Specific experimental or computational data for (6Z)-1-Chloro-6-pentadecene is not available.

Table 2: Expected Bond Geometries

| Bond | Bond Length (Å) | Bond Angle (°) | Source Analogy |

| C=C | ~1.34 | General alkene data. | |

| C-C (sp2-sp3) | ~1.50 | General alkene data. | |

| C-C (sp3-sp3) | ~1.54 | General alkane data. | |

| C-Cl | ~1.78 | General chloroalkane data. | |

| C=C-C | ~125 | Inferred from studies on cis-alkenes. | |

| C-C-C (alkyl chain) | ~112 | Inferred from studies on long-chain alkanes. |

This table provides expected values based on standard bond lengths and angles for similar chemical environments. Specific experimental data for (6Z)-1-Chloro-6-pentadecene is not available.

Advanced Spectroscopic and Chromatographic Characterization Beyond Basic Identification for 6z 1 Chloro 6 Pentadecene

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) for Elucidation of Daughter Ions

Tandem mass spectrometry (MS/MS) is an indispensable tool for the structural elucidation of compounds by fragmenting a selected precursor ion and analyzing the resulting daughter ions. In the case of (6Z)-1-Chloro-6-pentadecene, the molecular ion (M⁺˙) is subjected to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern. The fragmentation of long-chain monochloroalkanes is influenced by the positions of the chlorine atom and the double bond.

Upon electron ionization, the molecular ion of (6Z)-1-Chloro-6-pentadecene would be observed, taking into account the isotopic distribution of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). Common fragmentation pathways for haloalkanes include the loss of the halogen as a radical or as hydrogen halide (HCl). welch-us.com Alpha-cleavage (cleavage of the C-C bond adjacent to the carbon bearing the chlorine) is also a prevalent fragmentation mechanism. youtube.com

The presence of the double bond at the C6-C7 position introduces additional fragmentation pathways, such as allylic and vinylic cleavages. The (Z)-configuration of the double bond can also influence the relative abundances of certain fragment ions.

Expected Daughter Ions in MS/MS of (6Z)-1-Chloro-6-pentadecene:

| Precursor Ion (m/z) | Proposed Daughter Ion (m/z) | Neutral Loss | Fragmentation Pathway |

| 244/246 [M]⁺˙ | 209 | Cl | Loss of chlorine radical |

| 244/246 [M]⁺˙ | 208 | HCl | Loss of hydrogen chloride |

| 244/246 [M]⁺˙ | 175 | C₅H₁₀Cl | Cleavage at the C5-C6 bond (alpha to the double bond) |

| 244/246 [M]⁺˙ | 111 | C₉H₁₈Cl | Cleavage at the C7-C8 bond (allylic cleavage) |

| 244/246 [M]⁺˙ | 97 | C₁₀H₂₀Cl | Cleavage at the C6-C7 bond (vinylic cleavage) |

| 244/246 [M]⁺˙ | 49/51 | C₁₄H₂₇ | Alpha-cleavage with loss of the alkyl chain |

Note: The m/z values are based on the ³⁵Cl isotope. The corresponding ions with ³⁷Cl would be observed at m/z + 2. The relative intensities of these fragments would provide significant structural information.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Stereochemical Signatures

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides detailed information about the functional groups and stereochemistry of a molecule.

The IR and Raman spectra of (6Z)-1-Chloro-6-pentadecene would exhibit characteristic bands corresponding to the vibrations of its key functional groups.

(Z) -C=C Stretch: The carbon-carbon double bond in a cis or (Z)-alkene typically shows a stretching vibration in the range of 1630-1660 cm⁻¹. spectroscopyonline.com This band is often of medium to weak intensity in the IR spectrum but can be strong in the Raman spectrum. The (Z)-configuration generally results in a slightly lower frequency compared to the corresponding (E)-isomer. youtube.com

=C-H Stretch: The C-H stretching vibrations of the hydrogens attached to the double bond are expected to appear above 3000 cm⁻¹, typically in the 3000-3100 cm⁻¹ region. orgchemboulder.comlibretexts.org

=C-H Bend: The out-of-plane bending (wagging) vibration for a cis-disubstituted alkene is characteristic and gives a strong band in the IR spectrum, typically around 690 ± 50 cm⁻¹. spectroscopyonline.com

C-Cl Stretch: The carbon-chlorine stretching vibration for a primary alkyl chloride gives rise to a strong absorption in the IR spectrum in the range of 850-550 cm⁻¹. researchgate.netscribd.com In long-chain alkyl chlorides, this band can sometimes be complex. scribd.com

Expected Vibrational Frequencies for (6Z)-1-Chloro-6-pentadecene:

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |

| =C-H Stretch | 3000 - 3100 | IR, Raman |

| C-H Stretch (alkyl) | 2850 - 3000 | IR, Raman |

| C=C Stretch (Z-isomer) | 1630 - 1660 | IR, Raman |

| C-H Bend (alkyl) | 1350 - 1470 | IR, Raman |

| =C-H Bend (Z-isomer, out-of-plane) | 640 - 740 | IR |

| C-Cl Stretch | 550 - 850 | IR, Raman |

The vibrational frequencies of a molecule are sensitive to its conformation. For a long-chain molecule like (6Z)-1-Chloro-6-pentadecene, different rotational isomers (conformers) can coexist. Changes in temperature or the physical state of the sample can lead to shifts in the positions and changes in the shapes of vibrational bands. For example, the C-Cl stretching and the skeletal C-C stretching vibrations can be influenced by the gauche and anti-conformations of the alkyl chain. acs.org Detailed analysis of these band shifts, often aided by computational modeling, can provide valuable insights into the preferred conformations of the molecule in different environments.

Advanced Chromatographic Techniques for Separation and Quantification of Isomers and Impurities

The synthesis of (6Z)-1-Chloro-6-pentadecene can potentially yield a mixture of the desired (Z)-isomer, the corresponding (E)-isomer, and other positional isomers or impurities. Advanced chromatographic techniques are essential for the effective separation and accurate quantification of these components.

High-resolution capillary gas chromatography is a powerful technique for the separation of volatile isomers. The choice of the stationary phase is critical for achieving the separation of (Z) and (E)-isomers of long-chain alkenes.

Column Selection: Highly polar capillary columns, such as those with cyanopropylphenyl polysiloxane or polyethylene (B3416737) glycol (e.g., Carbowax) stationary phases, are effective in separating (Z) and (E)-isomers. orgchemboulder.com The different polarities and shapes of the isomers lead to differential interactions with the stationary phase, resulting in different retention times. Generally, the more linear (E)-isomer elutes after the more compact (Z)-isomer on polar columns.

Method Parameters: Optimization of GC parameters such as column length, film thickness, carrier gas flow rate, and temperature programming is crucial for achieving baseline separation of the isomers.

Illustrative GC Parameters for Z/E Isomer Separation:

| Parameter | Value |

| Column | Fused silica (B1680970) capillary, 100 m x 0.25 mm ID, 0.20 µm film thickness |

| Stationary Phase | Biscyanopropyl polysiloxane |

| Carrier Gas | Helium, constant flow |

| Injection | Split mode |

| Oven Program | 100°C (hold 2 min), ramp to 220°C at 2°C/min, hold 10 min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

High-performance liquid chromatography (HPLC) offers a complementary approach for the analysis and purification of (6Z)-1-Chloro-6-pentadecene.

Analytical HPLC: Reversed-phase HPLC with a C18 or C30 column is a common choice for the analysis of non-polar compounds. youtube.com The separation is based on the differential partitioning of the isomers between the non-polar stationary phase and a polar mobile phase (e.g., acetonitrile (B52724)/water or methanol/water). While baseline separation of (Z) and (E)-isomers can be challenging in reversed-phase HPLC, specialized stationary phases, such as those with phenyl or pentafluorophenyl (PFP) functionalities, can provide enhanced selectivity for isomers. welch-us.comchromforum.org

Preparative HPLC: HPLC can be scaled up for preparative purposes to isolate pure (Z)-isomer from a mixture. This involves using larger columns and higher flow rates. The choice between normal-phase and reversed-phase preparative HPLC would depend on the solubility of the compound and the nature of the impurities to be removed. Normal-phase chromatography on silica or alumina (B75360) can also be effective for isomer separation, sometimes with the addition of silver nitrate (B79036) to the stationary phase to enhance separation based on the interaction with the double bond.

Theoretical and Computational Chemistry Studies of 6z 1 Chloro 6 Pentadecene

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding the intrinsic properties of (6Z)-1-chloro-6-pentadecene at the atomic and electronic levels.

Frontier Molecular Orbital (FMO) Analysis and Electrostatic Potentials

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability. A larger gap implies higher stability and lower reactivity. For (6Z)-1-chloro-6-pentadecene, the HOMO is primarily localized around the electron-rich C=C double bond, making it the likely site for electrophilic attack. Conversely, the LUMO is expected to be distributed more towards the electron-withdrawing chloroalkyl chain, indicating the region susceptible to nucleophilic attack.

The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution within the molecule. researchgate.netyoutube.com Regions of negative electrostatic potential, typically colored red, indicate electron-rich areas that are prone to electrophilic attack. For (6Z)-1-chloro-6-pentadecene, this red region is concentrated around the π-system of the double bond. In contrast, areas with positive electrostatic potential, colored blue, are electron-deficient and represent favorable sites for nucleophilic interaction. Such a region would be expected around the carbon atom bonded to the chlorine atom due to the latter's high electronegativity.

Charge Distribution and Bond Orders for C-Cl and C=C Bonds

Analysis of the charge distribution reveals the partial charges on individual atoms, offering further insight into the molecule's polarity and reactivity. In the C-Cl bond of (6Z)-1-chloro-6-pentadecene, the high electronegativity of the chlorine atom results in a significant partial negative charge (δ-) on the chlorine and a corresponding partial positive charge (δ+) on the adjacent carbon atom. This polarization makes the carbon atom an electrophilic center.

The bond order of the C=C double bond is a measure of the number of chemical bonds between the two carbon atoms. For a typical double bond, the bond order is approximately 2. Computational calculations for (6Z)-1-chloro-6-pentadecene would confirm a bond order close to this value, indicating a strong π-bond. This high electron density between the two carbon atoms is consistent with the FMO analysis, highlighting the double bond as a primary reactive site.

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) is a powerful computational method used to predict the geometric and energetic properties of molecules with high accuracy.

Ground State Geometries and Energetics of Stereoisomers

DFT calculations can be employed to determine the most stable three-dimensional arrangement of atoms in (6Z)-1-chloro-6-pentadecene, known as its ground state geometry. These calculations optimize the bond lengths, bond angles, and dihedral angles to minimize the total electronic energy of the molecule.

Furthermore, DFT can be used to compare the relative energies of the (6Z)- (cis) and (6E)- (trans) stereoisomers. Generally, trans isomers are thermodynamically more stable than their cis counterparts due to reduced steric hindrance. DFT calculations would quantify this energy difference, providing a value for the relative stability of the two isomers.

Table 1: Calculated Energetic Properties of (6Z)-1-Chloro-6-pentadecene Stereoisomers

| Property | (6Z)-1-Chloro-6-pentadecene | (6E)-1-Chloro-6-pentadecene |

| Relative Energy (kcal/mol) | Higher | Lower |

| HOMO-LUMO Gap (eV) | Larger | Smaller |

| Dipole Moment (Debye) | Non-zero | Near-zero (for symmetric) |

Note: The values in this table are illustrative and would be quantified by specific DFT calculations.

Transition State Calculations for Proposed Reaction Mechanisms and Isomerization Pathways

DFT is also invaluable for studying the mechanisms of chemical reactions. By calculating the energies of transition states—the highest energy points along a reaction coordinate—the activation energy for a proposed reaction can be determined. nih.gov For instance, the activation energy for the addition of an electrophile to the C=C double bond can be calculated.

Similarly, the isomerization pathway between the (6Z) and (6E) forms can be investigated. This process typically involves rotation around the C=C bond, which requires breaking the π-bond and proceeds through a high-energy transition state. DFT calculations can elucidate the structure and energy of this transition state, providing insight into the feasibility and kinetics of the isomerization process.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Flexibility

While quantum chemical calculations provide information on static molecular properties, Molecular Dynamics (MD) simulations offer a dynamic picture of a molecule's behavior over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the exploration of its conformational landscape and flexibility.

For a long-chain molecule like (6Z)-1-chloro-6-pentadecene, with numerous rotatable single bonds, a vast number of conformations are possible. MD simulations can sample these different conformations, revealing the preferred shapes of the molecule and the energy barriers between different conformational states. This information is crucial for understanding how the molecule might interact with other molecules or surfaces, as its shape can significantly influence its physical and chemical properties. The flexibility of the alkyl chain and the region around the double bond can be quantified by analyzing the fluctuations in bond lengths, bond angles, and dihedral angles over the course of the simulation.

No Information Available on the Environmental Fate and Degradation of (6Z)-1-Chloro-6-pentadecene

A comprehensive search of publicly available scientific literature and databases has revealed no specific information regarding the environmental fate and degradation pathways of the chemical compound (6Z)-1-Chloro-6-pentadecene .

Despite a thorough investigation into various aspects of its potential environmental behavior, including abiotic and biotic degradation mechanisms, no research findings, data tables, or detailed studies could be located for this particular substance. The search encompassed inquiries into:

Abiotic Degradation:

Photolytic Degradation (Direct and Indirect Photolysis)

Hydrolysis and Solvolysis

Oxidative Degradation by environmental oxidants like ozone and hydroxyl radicals

Biotic Degradation:

Aerobic Microbial Degradation

Anaerobic Biotransformation

The absence of information prevents the creation of a scientifically accurate article detailing the environmental persistence, transformation, and ultimate fate of (6Z)-1-Chloro-6-pentadecene. Scientific understanding of a compound's environmental impact is built upon empirical data from laboratory and field studies, none of which are available for this specific molecule in the public domain.

Therefore, the requested article focusing on the environmental fate and degradation of (6Z)-1-Chloro-6-pentadecene cannot be generated at this time due to the lack of foundational scientific research on the topic.

Environmental Fate and Degradation Pathways of 6z 1 Chloro 6 Pentadecene

Biotic Degradation and Biotransformation Studies

Identification and Characterization of Metabolites and Transformation Products

Currently, there is a notable lack of specific studies identifying the metabolites and transformation products of (6Z)-1-chloro-6-pentadecene in environmental systems. However, based on the metabolism of other chlorinated alkenes, several predictive pathways can be considered. For instance, the metabolism of compounds like 1-chloro-2-methylpropene (B51992) has been shown to involve cytochrome P-450-catalyzed oxidation, leading to the formation of reactive intermediates such as chloroaldehydes. nih.gov These intermediates can then undergo further reactions, including conjugation with molecules like glutathione. nih.gov

Given its structure, potential transformation pathways for (6Z)-1-chloro-6-pentadecene could include:

Epoxidation of the double bond, followed by hydrolysis to a diol.

Hydroxylation at various positions along the alkyl chain.

Dehydrochlorination to form an alkyne.

Oxidative cleavage at the double bond, leading to the formation of aldehydes or carboxylic acids.

These potential products would exhibit different properties and environmental behaviors compared to the parent compound. The identification and characterization of actual metabolites would necessitate dedicated experimental studies using techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy.

Table 1: Potential Transformation Products of (6Z)-1-Chloro-6-pentadecene and Methods for Their Characterization

| Potential Transformation Product | Predicted Formation Pathway | Analytical Characterization Methods |

| (6Z)-6,7-epoxy-1-chloropentadecane | Epoxidation of the C=C double bond | Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS) |

| 1-chloro-6-pentadecanol | Reduction of the double bond and hydroxylation | GC-MS, Nuclear Magnetic Resonance (NMR) Spectroscopy |

| 1-chloropentadecane-6,7-diol | Hydrolysis of the epoxide | LC-MS, NMR Spectroscopy |

| (Z)-6-pentadecen-1-ol | Nucleophilic substitution of chlorine | GC-MS, Fourier-Transform Infrared (FTIR) Spectroscopy |

Persistence and Bioaccumulation Potential (Theoretical and Modeling Aspects)

In the absence of empirical data, the persistence and bioaccumulation potential of (6Z)-1-chloro-6-pentadecene are assessed using theoretical models and its physicochemical properties. Persistence refers to the length of time a chemical remains in the environment, while bioaccumulation is the process by which a chemical is absorbed by an organism from its environment and concentrated in its tissues.

The molecular formula of (6Z)-1-chloro-6-pentadecene is C15H29Cl, and it has a molecular weight of 244.84 g/mol . chemicalbook.com A key parameter for predicting bioaccumulation is the octanol-water partition coefficient (Log Kow), which for the related compound (Z)-6-pentadecene is calculated to be 7.4. nih.gov This high Log Kow value suggests a strong tendency for the compound to partition from water into fatty tissues of organisms, indicating a significant potential for bioaccumulation.

The persistence of (6Z)-1-chloro-6-pentadecene will depend on its susceptibility to environmental degradation processes such as microbial degradation, photolysis, and hydrolysis. While specific half-life data are unavailable, its structure as a long-chain alkene suggests it may be biodegradable, albeit potentially at a slow rate. The presence of the chlorine atom can sometimes increase persistence by making the molecule more resistant to microbial attack.

Table 2: Theoretical Physicochemical Properties and Bioaccumulation Indicators for (6Z)-1-Chloro-6-pentadecene and Related Compounds

| Parameter | (6Z)-1-Chloro-6-pentadecene | (Z)-6-Pentadecene | Source |

| Molecular Formula | C15H29Cl | C15H30 | chemicalbook.comnih.gov |

| Molecular Weight ( g/mol ) | 244.84 | 210.40 | chemicalbook.comnih.gov |

| Calculated Log Kow | Not Available | 7.4 | nih.gov |

| Water Solubility | Predicted to be very low | Predicted to be very low | - |

| Bioconcentration Factor (BCF) | Predicted to be high | Predicted to be high | - |

Environmental Transport and Distribution Modeling in Multi-Media Systems

The environmental transport and distribution of (6Z)-1-chloro-6-pentadecene can be predicted using multi-media fugacity models. These models estimate the partitioning of a chemical between different environmental compartments (air, water, soil, sediment, and biota) based on its physicochemical properties and the characteristics of the environment.

Given its predicted high Log Kow and low water solubility, (6Z)-1-chloro-6-pentadecene is expected to adsorb strongly to soil and sediment particles. This would limit its mobility in aquatic systems and its potential to leach into groundwater. Its volatility, while not explicitly documented, is likely to be low due to its relatively high molecular weight, suggesting that long-range atmospheric transport is not a primary distribution pathway.

If released into an aquatic environment, the compound would be expected to partition rapidly from the water column to suspended solids and bottom sediments. In soil, its strong adsorption would limit its vertical movement. The primary route of transport for this compound is likely to be associated with the movement of contaminated soil particles or sediments.

Table 3: Predicted Environmental Distribution of (6Z)-1-Chloro-6-pentadecene based on Modeling Principles

| Environmental Compartment | Predicted Partitioning and Behavior | Key Influencing Properties |

| Air | Low potential for atmospheric transport. | Expected low vapor pressure due to high molecular weight. |

| Water | Low concentration in the water column; partitioning to suspended solids. | Very low water solubility; high Log Kow. |

| Soil | Strong adsorption to soil organic matter; low mobility. | High Log Kow. |

| Sediment | Expected to be a major sink; accumulation in bottom sediments. | High Log Kow; low water solubility. |

| Biota | High potential for bioaccumulation in aquatic and terrestrial organisms. | High Log Kow. |

Derivatization and Advanced Functionalization Strategies for 6z 1 Chloro 6 Pentadecene

Transformations of the Terminal Chloro Group to Other Functionalities

The terminal chloro group of (6Z)-1-chloro-6-pentadecene serves as a valuable synthetic handle for introducing a wide range of functional groups through nucleophilic substitution reactions. As a primary alkyl halide, it is particularly amenable to SN2 reactions, allowing for the efficient and stereospecific introduction of new functionalities without significant competing elimination reactions.

Synthesis of Alcohols, Thiols, Nitriles, and Carboxylic Acids

The conversion of the terminal chloro group into other key functional groups like alcohols, thiols, nitriles, and carboxylic acids expands the synthetic utility of the (6Z)-1-chloro-6-pentadecene backbone.

Alcohols: The synthesis of the corresponding alcohol, (7Z)-pentadecen-1-ol, can be readily achieved through the hydrolysis of the chloro group. This reaction is typically carried out by treating (6Z)-1-chloro-6-pentadecene with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, often under reflux conditions. libretexts.org The use of aqueous ethanol (B145695) as a solvent can increase the solubility of the haloalkane and accelerate the reaction. libretexts.org

Thiols: The thiol analogue, (7Z)-pentadecene-1-thiol, can be prepared through nucleophilic substitution using a sulfur nucleophile. A common method involves the reaction of the chloroalkane with sodium hydrosulfide (B80085) (NaSH). chemistrysteps.comlibretexts.orgjove.com To prevent the formation of the sulfide (B99878) byproduct, an excess of the hydrosulfide reagent is typically used. chemistrysteps.com An alternative two-step method utilizes thiourea (B124793) as the nucleophile. The reaction first forms an alkylisothiouronium salt, which is then hydrolyzed with an aqueous base to yield the desired thiol. libretexts.orgjove.comias.ac.in

Nitriles: The introduction of a nitrile group to form (7Z)-pentadecenenitrile is a valuable transformation as it extends the carbon chain by one atom and the nitrile group itself can be further elaborated. This is typically achieved by heating (6Z)-1-chloro-6-pentadecene under reflux with a solution of sodium or potassium cyanide in an ethanolic solvent. osti.govyoutube.com The reaction proceeds via an SN2 mechanism where the cyanide ion displaces the chloride. nih.gov

Carboxylic Acids: Carboxylic acids can be synthesized from the terminal chloro group through a two-step process. One common route involves the hydrolysis of the corresponding nitrile. researchgate.net The nitrile, prepared as described above, can be hydrolyzed under either acidic or basic conditions to yield the carboxylic acid, (7Z)-pentadecenoic acid. organic-chemistry.org Another method involves the formation of an organometallic intermediate, such as a Grignard reagent, from (6Z)-1-chloro-6-pentadecene, which then reacts with carbon dioxide in an electrophilic addition. Subsequent acidification of the resulting carboxylate salt produces the desired carboxylic acid. researchgate.netrsc.org

| Target Functional Group | Typical Reagents | Reaction Type | Product |

|---|---|---|---|

| Alcohol | NaOH(aq) or KOH(aq) | Hydrolysis (SN2) | (7Z)-Pentadecen-1-ol |

| Thiol | NaSH or 1. Thiourea, 2. NaOH(aq) | Nucleophilic Substitution (SN2) | (7Z)-Pentadecene-1-thiol |

| Nitrile | NaCN or KCN in ethanol | Nucleophilic Substitution (SN2) | (7Z)-Pentadecenenitrile |

| Carboxylic Acid | 1. NaCN, 2. H3O+/heat or 1. Mg, 2. CO2, 3. H3O+ | Nitrile Hydrolysis or Grignard Carboxylation | (7Z)-Pentadecenoic Acid |

Formation of Esters, Amides, and Ethers

The terminal chloro group also facilitates the synthesis of esters, amides, and ethers, which are important functional groups in various chemical and material science applications.

Esters: Esters can be synthesized directly from (6Z)-1-chloro-6-pentadecene by reaction with a carboxylate salt, which acts as a nucleophile. For instance, reacting the chloroalkane with the salt of a carboxylic acid can yield the corresponding ester. A convenient method involves the reaction of a carboxylic acid and the alkyl halide in the presence of a base like tetrabutylammonium (B224687) fluoride (B91410) (Bu₄NF) which generates the reactive carboxylate ion in situ. nih.gov Alternatively, electrochemical reduction of a carboxylic acid followed by the addition of the alkyl halide can also produce esters in good yields. rsc.org Nickel-catalyzed reductive coupling of alkyl halides with chloroformates is another modern approach to ester synthesis. khanacademy.org

Amides: The synthesis of amides from (6Z)-1-chloro-6-pentadecene typically proceeds through an intermediate amine. The chloroalkane can be heated with a concentrated solution of ammonia (B1221849) in ethanol in a sealed tube to produce the primary amine, (7Z)-pentadecen-1-amine, via nucleophilic substitution. youtube.com This primary amine can then be acylated using an acyl chloride, acid anhydride, or ester to form the corresponding N-substituted amide. acs.org

Ethers: The Williamson ether synthesis is a classic and highly effective method for preparing ethers from (6Z)-1-chloro-6-pentadecene. researchgate.net This SN2 reaction involves treating the chloroalkane with an alkoxide, such as sodium ethoxide, to form the corresponding ether. nih.govrsc.org Since (6Z)-1-chloro-6-pentadecene is a primary halide, this reaction is generally efficient and not significantly hampered by competing elimination reactions. researchgate.net

| Target Functional Group | Typical Reagents | Reaction Type | Intermediate/Product |

|---|---|---|---|

| Ester | R-COO-Na+ or R-COOH/Base | Nucleophilic Substitution (SN2) | (7Z)-Pentadecenyl ester |

| Amide | 1. NH3, 2. R-COCl | Nucleophilic Substitution followed by Acylation | N-((7Z)-Pentadecenyl)amide |

| Ether | R-O-Na+ | Williamson Ether Synthesis (SN2) | (7Z)-Pentadecenyl ether |

Functionalization of the (6Z)-Alkene Moiety for Complex Molecule Synthesis

The (6Z)-alkene moiety in (6Z)-1-chloro-6-pentadecene provides a second reactive site for a variety of addition and modification reactions, enabling the construction of more complex molecular architectures.

Selective Hydrogenation and Deuteration Studies

Selective Hydrogenation: The cis-double bond can be selectively reduced to the corresponding alkane, 1-chloropentadecane, through catalytic hydrogenation. This is typically achieved using a catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under an atmosphere of hydrogen gas. libretexts.org The conditions can be controlled to selectively reduce the double bond without affecting the terminal chloro group. Conversely, more forcing conditions could potentially lead to the reduction of the chloro group as well. The selective hydrogenation of alkynes to (Z)-alkenes using catalysts like Lindlar's catalyst highlights the ability to control the degree of saturation in unsaturated systems. chemistrysteps.comias.ac.inlibretexts.org

Deuteration Studies: The introduction of deuterium (B1214612) atoms at specific positions in a molecule is a powerful tool in mechanistic studies and for creating isotopically labeled compounds. The (6Z)-alkene can undergo deuteration reactions. Catalytic transfer deuteration using deuterium sources like deuterated water (D₂O) in the presence of a suitable metal catalyst can introduce deuterium across the double bond. libretexts.orgtandfonline.com Transition metal-catalyzed transfer hydrodeuteration can achieve highly selective deuteration of alkenes. Copper-catalyzed methods have also been developed for the transfer hydrodeuteration of aryl alkenes, demonstrating the potential for high regioselectivity.

Controlled Polymerization Reactions and Copolymers (Focus on material science, non-human)

The presence of both an alkene and a chloro group allows (6Z)-1-chloro-6-pentadecene to act as a functional monomer in polymerization reactions, leading to the synthesis of advanced materials.

Controlled Polymerization: The alkene moiety can participate in addition polymerization. For instance, radical polymerization, similar to that of vinyl chloride (chloroethene), can be initiated to form a polymer chain. libretexts.orgresearchgate.net The regioselectivity of the radical addition to the unsymmetrical alkene would influence the structure of the resulting polymer. Controlled/living radical polymerization (CLRP) techniques, such as atom transfer radical polymerization (ATRP) or reversible addition-fragmentation chain transfer (RAFT) polymerization, could potentially be employed to create polymers with well-defined molecular weights and low dispersity. The pendant chloroalkyl chains on the polymer backbone would offer sites for further post-polymerization modification.

Copolymers: (6Z)-1-chloro-6-pentadecene can be copolymerized with other monomers to tailor the properties of the resulting material. The incorporation of this functional monomer into a polyolefin backbone introduces pendant chloroalkyl groups which can enhance properties such as adhesion or provide sites for cross-linking or grafting. The use of functionalized chain transfer agents in olefin polymerization is a known strategy to produce end-functionalized polymers, and a monomer like (6Z)-1-chloro-6-pentadecene could be used to create functional polyolefins with pendant groups along the chain. osti.gov The halogen atom itself can participate in non-covalent interactions like halogen bonding, which can be used to direct the self-assembly of supramolecular polymer structures.

Introduction of Heteroatoms into the Alkene Structure

The carbon-carbon double bond is an ideal site for the introduction of heteroatoms, leading to the formation of functional groups such as epoxides and diols.

Epoxidation: The (6Z)-alkene can be converted to the corresponding epoxide, (6Z,7Z)-6,7-epoxy-1-chloropentadecane, through reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). This reaction is a syn-addition, meaning the oxygen atom is added to the same face of the double bond, resulting in a cis-epoxide. Epoxides are valuable synthetic intermediates due to their high reactivity, allowing for ring-opening reactions with various nucleophiles to introduce a range of functionalities.

Dihydroxylation: The alkene can be converted into a vicinal diol, 1-chloro-(6Z,7Z)-pentadecane-6,7-diol, through dihydroxylation. Syn-dihydroxylation can be achieved using reagents like osmium tetroxide (OsO₄) in catalytic amounts with a co-oxidant, or with cold, basic potassium permanganate (B83412) (KMnO₄). jove.com This results in the addition of two hydroxyl groups to the same side of the original double bond. Anti-dihydroxylation, which adds the hydroxyl groups to opposite faces, can be accomplished in a two-step process involving epoxidation followed by acid-catalyzed ring-opening of the epoxide.

| Transformation | Typical Reagents | Key Feature | Product |

|---|---|---|---|

| Hydrogenation | H2, Pd/C | Reduction of double bond | 1-Chloropentadecane |

| Epoxidation | m-CPBA | Syn-addition of oxygen | (6Z,7Z)-6,7-Epoxy-1-chloropentadecane |

| Syn-Dihydroxylation | 1. OsO4 (cat.), NMO; 2. NaHSO3 | Syn-addition of two -OH groups | 1-Chloro-(6Z,7Z)-pentadecane-6,7-diol |

| Anti-Dihydroxylation | 1. m-CPBA; 2. H3O+ | Anti-addition of two -OH groups | 1-Chloro-(6R,7S)-pentadecane-6,7-diol |

Synthesis of Value-Added Building Blocks and Intermediates from (6Z)-1-Chloro-6-pentadecene

The bifunctional nature of (6Z)-1-chloro-6-pentadecene, possessing both a reactive primary alkyl chloride and a (Z)-configured internal double bond, makes it a versatile starting material for the synthesis of a variety of value-added building blocks and chemical intermediates. Strategic manipulation of these functional groups allows for the introduction of new functionalities and the construction of more complex molecular architectures.